REACTION_CXSMILES
|
[CH2:1]1[C:3]2([CH2:8][CH2:7][CH:6]([CH2:9][NH:10]C(=O)OCC3C=CC=CC=3)[CH2:5][CH2:4]2)[CH2:2]1.[ClH:21]>CO.[Pd]>[ClH:21].[CH2:2]1[C:3]2([CH2:8][CH2:7][CH:6]([CH2:9][NH2:10])[CH2:5][CH2:4]2)[CH2:1]1 |f:4.5|
|
Name
|
Compound 8-5
|
Quantity
|
2.85 g
|
Type
|
reactant
|
Smiles
|
C1CC12CCC(CC2)CNC(OCC2=CC=CC=C2)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
subjected to catalytic hydrogenation reaction overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove insolubles
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1CC12CCC(CC2)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |